Avoid statistical mixtures from unprotected Tris base. (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (Tris acetonide) is a pre-protected building block with a single amine and alcohol, enabling controlled mono-functionalization for lipidoids, dendrimers, and ligands. • Selective amine reactivity (Michael addition, reductive amination) without diol cross-reactivity. • Mild acetonide deprotection unveils two hydroxyl growth points for precise branching. • >95% purity bypasses low-yield in-house protection (60-78%) and complex chromatography. Ideal for reproducible, high-purity advanced materials.
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8), commonly known as Tris acetonide, is a highly specialized, pre-protected building block derived from tris(hydroxymethyl)aminomethane. By masking two of the three primary hydroxyl groups as an isopropylidene acetal, this compound isolates a single primary amine and a single primary alcohol [1]. This orthogonal reactivity profile is critical for the controlled synthesis of complex branched architectures, such as lipidoids, dendrimers, and specialized ligands, where uncontrolled poly-substitution must be strictly avoided [2]. For procurement teams and synthetic chemists, sourcing this pre-protected intermediate provides a direct route to mono-functionalization, ensuring high batch-to-batch reproducibility and eliminating the need for complex in-house protection and purification steps .
Attempting to substitute pre-synthesized Tris acetonide with unprotected Tris base (CAS 77-86-1) in functionalization workflows results in statistical mixtures of mono-, di-, and tri-substituted products due to the equivalent reactivity of the three hydroxyl groups[1]. While in-house protection of Tris base using acetone or 2,2-dimethoxypropane is possible, it requires stringent acid catalysis and rigorous chromatographic purification to separate the desired mono-acetonide from unreacted starting material and complex byproducts, often capping isolated yields at 60–78%. Procuring high-purity (>95%) pre-protected Tris acetonide circumvents these yield-limiting steps, ensuring immediate orthogonal reactivity—such as amine-first functionalization via reductive amination or Michael addition—without the risk of cross-linking or poly-alkylation that plagues unprotected analogs [2].
When subjected to amine-directed functionalization (such as coupling with electrophiles or Michael acceptors), pre-protected Tris acetonide consistently delivers >90% yields of the desired mono-functionalized product [1]. In contrast, attempting the same reaction with unprotected Tris base results in a statistical mixture of poly-alkylated or poly-acylated products, dropping the isolated yield of the mono-substituted target to below 40% and requiring extensive chromatographic separation [2].
| Evidence Dimension | Isolated yield of mono-functionalized product |
| Target Compound Data | >90% yield (using Tris acetonide) |
| Comparator Or Baseline | <40% yield (using unprotected Tris base) |
| Quantified Difference | >50% absolute increase in isolated yield |
| Conditions | Amine-directed coupling/alkylation workflows |
Procuring the pre-protected acetonide eliminates the massive material loss and labor costs associated with separating statistical mixtures in early-stage synthesis.
Synthesizing Tris acetonide in-house from Tris base and 2,2-dimethoxypropane under acid catalysis typically achieves a maximum isolated yield of 60–78% after necessary silica gel chromatography to remove unreacted diols and over-protected byproducts . Procuring the >95% pure commercial building block (CAS 53104-32-8) bypasses this bottleneck, saving 1–2 synthetic steps and eliminating 24–48 hours of processing and purification time per batch [1].
| Evidence Dimension | Effective starting material yield and processing time |
| Target Compound Data | >95% purity, 0 hours prep time (Direct procurement) |
| Comparator Or Baseline | 60-78% yield, 24-48 hours prep time (In-house synthesis from Tris base) |
| Quantified Difference | Elimination of 1-2 synthetic steps and up to 48 hours of labor |
| Conditions | Preparation of orthogonally protected Tris building blocks |
Direct procurement of the high-purity intermediate significantly accelerates R&D timelines and scales up more reliably than in-house protection protocols.
The isopropylidene acetal (acetonide) group in CAS 53104-32-8 is highly labile under mild acidic conditions (e.g., aqueous acetic acid or catalytic cerium ammonium nitrate), allowing for quantitative (>95%) deprotection to reveal the 1,3-diol [1]. This is a critical advantage over more robust protecting groups like benzyl ethers or benzaldehyde acetals, which require harsh hydrogenolysis or stronger acids that can inadvertently cleave newly formed, sensitive ester or amide bonds in the downstream lipidoid or dendrimer architecture[2].
| Evidence Dimension | Deprotection conditions and downstream bond preservation |
| Target Compound Data | Mild acidic cleavage (aqueous acetic acid, >95% yield) |
| Comparator Or Baseline | Harsh hydrogenolysis or strong acids (Benzyl/Benzaldehyde acetals) |
| Quantified Difference | Prevention of downstream ester/amide hydrolysis |
| Conditions | Late-stage global deprotection of branched architectures |
The specific lability of the acetonide group ensures that complex, sensitive molecular architectures remain intact during final deprotection steps.
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is the ideal starting material for synthesizing branched ionizable lipids. Its free amine can undergo highly selective Michael addition with acrylate tails, while the protected diol is later unmasked to tune the lipid's hydration and pKa profile, a workflow where unprotected Tris fails entirely [1].
In dendrimer synthesis, the orthogonal reactivity of Tris acetonide allows for precise, stepwise branching. The amine can be coupled to a core, followed by mild deprotection of the acetonide to reveal two new hydroxyl growth points, ensuring perfect structural homogeneity and preventing defect formation [2].
For the development of specialized metal-chelating ligands or custom biological buffers, procuring this compound allows chemists to selectively functionalize the primary alcohol or amine without cross-reactivity, streamlining the production of high-purity analytical reagents and avoiding complex chromatographic separations[3].